molecular formula C5H7BrO3 B044637 Ethyl bromopyruvate CAS No. 70-23-5

Ethyl bromopyruvate

Cat. No.: B044637
CAS No.: 70-23-5
M. Wt: 195.01 g/mol
InChI Key: VICYTAYPKBLQFB-UHFFFAOYSA-N
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Description

Ethyl bromopyruvate is an organic compound with the molecular formula C5H7BrO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable reagent in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl bromopyruvate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, its structural analogs undergo such reactions.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antibacterial Applications

Broad-Spectrum Antibacterial Activity
EBP has been identified as a promising broad-spectrum antibacterial agent. Research indicates that it effectively inhibits both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. In vitro studies have demonstrated that EBP exhibits concentration-dependent bactericidal activity against these pathogens. Specifically, it targets key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a reduction in ATP levels and inhibiting iron uptake mechanisms in bacteria .

Mechanism of Action
The mechanism by which EBP exerts its antibacterial effects includes:

  • Inhibition of GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase.
  • Reduction of bacterial biofilm formation at significantly lower concentrations compared to traditional antibiotics like vancomycin.
  • Demonstrated efficacy in vivo in murine models, showing comparable results to vancomycin at reduced dosages .

Synthesis and Chemical Properties

Synthesis Methods
EBP is synthesized through various chemical reactions, one notable method involves the reaction of ethyl pyruvate with bromine chloride. This process yields high-purity EBP while producing hydrogen chloride as a byproduct, which is easier to remove than hydrogen bromide produced in previous synthesis methods. The synthesis process can be summarized as follows:

Ethyl Pyruvate+Bromine ChlorideEthyl Bromopyruvate+HCl\text{Ethyl Pyruvate}+\text{Bromine Chloride}\rightarrow \text{this compound}+\text{HCl}

This method not only improves the stability of the product but also enhances the overall yield compared to older techniques .

Pharmaceutical Development

Potential in Drug Development
EBP serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been used to prepare derivatives that show promise as bacterial inhibitors, specifically targeting thiazole and pyrimidine structures. These derivatives are being investigated for their potential therapeutic effects against bacterial infections .

Case Studies and Research Findings
Recent studies have highlighted the potential of EBP in drug repurposing efforts aimed at combating antibiotic resistance. For instance, a study demonstrated that EBP could synergize with existing antibiotics, enhancing their efficacy against resistant strains without negatively interacting with them . This positions EBP as a valuable candidate for further research into new therapeutic strategies.

Comparison with Similar Compounds

Ethyl bromopyruvate can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique combination of bromine and ester functional groups makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs.

Biological Activity

Ethyl bromopyruvate (EBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EBP, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of pyruvic acid, synthesized from ethyl pyruvate and bromine chloride. It serves as an intermediate in the production of various pharmaceuticals and has been investigated for its potential as a broad-spectrum antibacterial agent and an anticancer compound .

EBP has demonstrated significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. The compound exhibits concentration-dependent bactericidal effects, primarily through the inhibition of key enzymes involved in bacterial metabolism. Notably, EBP inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP levels and impaired iron uptake in bacteria .

The following table summarizes the key enzymes inhibited by EBP:

EnzymeEffect of EBP
GAPDHInhibition leads to reduced ATP
Pyruvate KinaseInhibition observed
Isocitrate LyaseInhibition observed
Malate SynthaseInhibition observed

Bactericidal Efficacy

In comparative studies, EBP has shown efficacy similar to or exceeding that of traditional antibiotics like isoniazid and rifampicin against drug-resistant strains of Mtb. In addition, it significantly reduces biofilm formation at concentrations much lower than those required for vancomycin .

Case Study: Neutropenic Murine Model

In a neutropenic murine model of Staphylococcus aureus infection, EBP was tested for its in vivo efficacy. Results indicated that EBP not only reduced bacterial counts effectively but did so at a fraction of the dosage required for vancomycin, showcasing its potential as a therapeutic agent against resistant infections .

Anticancer Potential

In addition to its antibacterial properties, EBP has been investigated for its anticancer effects. It is believed to inhibit the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation—thereby reducing tumor cell proliferation .

Summary of Research Findings

Recent studies have established EBP as a promising candidate for further development as an antibiotic. Its ability to target both drug-susceptible and resistant strains makes it particularly valuable in the context of rising antibiotic resistance.

Key Findings

  • Broad-Spectrum Activity : Effective against both Mtb and ESKAPE pathogens.
  • Mechanism : Inhibits critical metabolic enzymes leading to reduced energy production in bacteria.
  • In Vivo Efficacy : Demonstrated effectiveness in animal models with lower dosages compared to existing antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl bromopyruvate, and how can reaction conditions be optimized for high yield?

this compound is commonly synthesized via substitution reactions. A high-yield method (94.06%) involves reacting ethyl pyruvate with brominating agents under controlled conditions (e.g., solvent, temperature, and catalyst) . Eco-friendly protocols using disodium phosphate (Na₂HPO₄) and FeCl₃ as catalysts in ethanol under reflux have also been reported, achieving efficient cyclocondensation for heterocyclic compound synthesis . Characterization via ¹H NMR and IR ensures product purity.

Q. What standard analytical techniques are used to characterize this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm molecular structure and substitution patterns (e.g., in thiazole or imidazole derivatives) .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O) and ester (C-O) groups .
  • Mass spectrometry (MS) : For molecular weight validation .
  • Elemental analysis : To verify stoichiometric composition .

Q. How does this compound exert its antibacterial effects at the molecular level?

this compound inhibits glycolytic enzymes (e.g., GAPDH, pyruvate kinase) in Mycobacterium tuberculosis and ESKAPE pathogens, reducing ATP levels and disrupting iron uptake. Methods to confirm this include:

  • Enzyme inhibition assays : Quantify IC₅₀ values for target enzymes .
  • ATP quantification : Via luminescence-based assays post-treatment .
  • Transcriptomics : To identify downregulated metabolic pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Storage : At 2–8°C in airtight containers, away from ignition sources .
  • PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers assess synergistic effects between this compound and existing antibiotics?

Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against drug-resistant strains. Time-kill kinetics (e.g., over 24–72 hours) can differentiate bactericidal vs. bacteriostatic synergy. This compound showed no antagonism with first-line drugs like vancomycin in Staphylococcus aureus models .

Q. What experimental strategies validate this compound's efficacy against multidrug-resistant (MDR) pathogens?

  • MIC assays : Compare minimum inhibitory concentrations (MICs) against MDR M. tuberculosis and ESKAPE pathogens .
  • Resistance induction studies : Serial passaging in sub-MIC concentrations to assess resistance development .
  • Intracellular killing assays : Measure bacterial survival in macrophages post-treatment .

Q. How are in vivo infection models designed to evaluate this compound's therapeutic potential?

The neutropenic murine thigh infection model is widely used:

  • Dosage : this compound (1/25th the dose of vancomycin) reduced S. aureus counts comparably .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS to assess bioavailability .
  • Histopathology : Evaluate tissue damage and inflammatory responses .

Q. What role does this compound play in synthesizing bioactive heterocyclic compounds?

It serves as a multifunctional electrophile in:

  • Thiazole synthesis : Reacts with thioamides under acidic conditions to form 1,3-thiazole-4-carboxylates .
  • Imidazole derivatives : Catalyzes cyclocondensation with arylamidines in eco-friendly protocols .
  • Quinoxaline intermediates : Forms enamine adducts with benzene-1,2-diamine .

Q. How can researchers quantify this compound's impact on bacterial biofilm formation?

Use crystal violet assays to stain biofilms post-treatment. This compound reduced S. aureus biofilms at 64-fold lower concentrations than vancomycin. Confocal microscopy with LIVE/DEAD staining further visualizes biofilm architecture disruption .

Q. What methodologies determine the specificity of this compound's enzyme inhibition?

  • Kinetic assays : Measure enzyme activity (e.g., GAPDH) in cell lysates with varying substrate concentrations .
  • Thermal shift assays : Monitor protein stability changes upon ligand binding .
  • Structural studies : X-ray crystallography or molecular docking to identify binding sites .

Properties

IUPAC Name

ethyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYTAYPKBLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058780
Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
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Molecular Weight

195.01 g/mol
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CAS No.

70-23-5
Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl bromopyruvate
Ethyl bromopyruvate
Ethyl bromopyruvate
Ethyl bromopyruvate
Ethyl bromopyruvate
Ethyl bromopyruvate

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